molecular formula C6H10O2 B12313127 (1R,2R)-1,2-Dimethylcyclopropane-1-carboxylic acid

(1R,2R)-1,2-Dimethylcyclopropane-1-carboxylic acid

Cat. No.: B12313127
M. Wt: 114.14 g/mol
InChI Key: MMEAVAVRZYNYFB-INEUFUBQSA-N
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Description

(1R,2R)-1,2-Dimethylcyclopropane-1-carboxylic acid is a chiral cyclopropane derivative with significant interest in various scientific fields This compound is characterized by its unique three-membered ring structure, which imparts significant strain and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-1,2-Dimethylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . These reactions are often carried out under controlled conditions to ensure high yield and enantiomeric purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: (1R,2R)-1,2-Dimethylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols.

Scientific Research Applications

(1R,2R)-1,2-Dimethylcyclopropane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a precursor for pharmaceuticals and its role in drug design.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing

Mechanism of Action

The mechanism of action of (1R,2R)-1,2-Dimethylcyclopropane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the cyclopropane ring can participate in hydrophobic interactions. These interactions influence the compound’s binding affinity and specificity towards various biological targets .

Comparison with Similar Compounds

  • (1R,2R)-1,2-Dimethylcyclopropane-1-carboxylic acid
  • (1R,2R)-Cyclohexane-1,2-dicarboxylic acid
  • (1R,2R)-1,2-Diaminocyclohexane

Comparison: Compared to other similar compounds, this compound is unique due to its strained three-membered ring structure, which imparts distinct reactivity and stability.

Properties

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

(1R,2R)-1,2-dimethylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C6H10O2/c1-4-3-6(4,2)5(7)8/h4H,3H2,1-2H3,(H,7,8)/t4-,6-/m1/s1

InChI Key

MMEAVAVRZYNYFB-INEUFUBQSA-N

Isomeric SMILES

C[C@@H]1C[C@@]1(C)C(=O)O

Canonical SMILES

CC1CC1(C)C(=O)O

Origin of Product

United States

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